molecular formula C15H12N2O4 B1278302 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile CAS No. 192869-56-0

5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile

Cat. No.: B1278302
CAS No.: 192869-56-0
M. Wt: 284.27 g/mol
InChI Key: YVPZEYWNUBKJEA-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile: is an organic compound with a complex aromatic structure It features a benzyloxy group, a methoxy group, a nitro group, and a nitrile group attached to a benzene ring

Properties

IUPAC Name

4-methoxy-2-nitro-5-phenylmethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-20-14-8-13(17(18)19)12(9-16)7-15(14)21-10-11-5-3-2-4-6-11/h2-8H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPZEYWNUBKJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C#N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation of 3-Hydroxy-4-methoxybenzonitrile

The synthesis begins with 3-hydroxy-4-methoxybenzonitrile (II), which undergoes benzylation to introduce the benzyloxy group.

Procedure :

  • Reagents : 3-Hydroxy-4-methoxybenzonitrile, benzyl bromide (BnBr), potassium carbonate (K₂CO₃), methanol (MeOH).
  • Conditions : Reflux at ~65°C for 1 hour.
  • Mechanism : Base-mediated nucleophilic substitution (SN2), where K₂CO₃ deprotonates the hydroxyl group, enabling benzyl bromide to attack.

Yield : 93%.
Characterization :

  • ¹H NMR (CDCl₃): δ 7.31–7.44 (m, 5H, benzyl), 7.27 (dd, J = 8.4 Hz, 1H), 6.91 (d, J = 8.4 Hz, 1H), 5.14 (s, 2H, -OCH₂Ph), 3.92 (s, 3H, -OCH₃).
  • ¹³C NMR : δ 153.57 (C-O), 148.26 (C≡N), 71.22 (-OCH₂Ph), 56.12 (-OCH₃).

Nitration of 3-(Benzyloxy)-4-methoxybenzonitrile

The benzylated intermediate 3-(benzyloxy)-4-methoxybenzonitrile (III) is nitrated to install the nitro group at the 2-position.

Procedure :

  • Reagents : III, concentrated HNO₃ (65%), acetic acid (AcOH).
  • Conditions : Dropwise addition of III in AcOH to HNO₃ at 0–10°C, followed by warming to 20–25°C.
  • Mechanism : Electrophilic aromatic substitution (EAS), where the nitronium ion (NO₂⁺) targets the electron-rich aromatic ring.

Yield : 85%.
Characterization :

  • ¹H NMR (CDCl₃): δ 7.80 (s, 1H, Ar-H), 7.43–7.37 (m, 5H, benzyl), 5.25 (s, 2H, -OCH₂Ph), 4.03 (s, 3H, -OCH₃).
  • ¹³C NMR : δ 152.70 (C-NO₂), 142.91 (C≡N), 56.85 (-OCH₃).

Optimization and Scalability

Reaction Conditions

  • Temperature Control : Nitration at low temperatures (0–10°C) minimizes side reactions like over-nitration.
  • Solvent Choice : Acetic acid enhances nitronium ion stability, improving regioselectivity.
  • Scalability : Patents demonstrate gram-to-kilogram scalability with consistent yields (>80%).

Purification

  • Workup : Ice-water quenching precipitates the product, which is filtered and washed.
  • Purity : ≥95% by HPLC.

Comparative Analysis of Methods

Parameter Benzylation Nitration
Reagents BnBr, K₂CO₃, MeOH HNO₃, AcOH
Temperature 65°C 0–25°C
Time 1 hour 3 hours
Yield 93% 85%
Key Challenge Competing O- vs. C-benzylation Regioselective nitration

Analytical Validation

Spectroscopic Confirmation

  • FT-IR : Peaks at 2220 cm⁻¹ (C≡N), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).
  • MS (ESI+) : m/z 284.27 [M+H]⁺.

Industrial Applications

  • Gefitinib Synthesis : The nitro group in 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile is reduced to an amine, which undergoes cyclization with 3-chloro-4-fluoroaniline to form the quinazoline core of gefitinib.
  • Scale-Up : Pilot plants use continuous-flow reactors for nitration to enhance safety and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitrile group can be reduced to an amine using lithium aluminum hydride.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products:

    Amino Derivatives: From the reduction of the nitro group.

    Amine Derivatives: From the reduction of the nitrile group.

    Substituted Derivatives: From nucleophilic substitution of the benzyloxy group.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Biology and Medicine:

    Pharmaceuticals: Potential use in the development of new drugs due to its unique functional groups that can interact with biological targets.

Industry:

    Chemical Manufacturing: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile depends on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its functional groups can interact with specific molecular targets, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 4-(Benzyloxy)phenyl derivatives
  • Pyrazole derivatives

Comparison: 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile is unique due to the combination of its functional groups, which provide a wide range of reactivity and potential applications. Compared to similar compounds, it offers a distinct set of chemical properties that can be exploited in various fields of research and industry.

Biological Activity

5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile is a complex organic compound with potential biological activity due to its unique structural features. This article explores its biological interactions, mechanisms, and potential applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H15_{15}N2_{2}O3_{3}, with a molecular weight of approximately 284.27 g/mol. The compound features a benzyloxy group, a methoxy group, and a nitro group attached to a benzonitrile structure, contributing to its reactivity and potential biological applications.

Research indicates that the biological activity of this compound may be related to its interactions with various biological targets. However, specific mechanisms of action remain largely uncharacterized. The compound's structural similarity to other nitroaromatic compounds suggests it may share certain biological properties, including potential antimicrobial or anticancer activities.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
2-Amino-5-(benzyloxy)-4-methoxybenzonitrile192869-57-1Contains an amino group; potential for different reactivity
4-(Benzyloxy)-3-methoxy-2-nitrobenzonitrile1019115-11-7Different positioning of functional groups; unique reactivity
5-Methoxy-2-nitrobenzonitrile38469-84-0Lacks benzyloxy; simpler structure affecting biological activity

This table illustrates how variations in functional groups and their positions can influence the biological activity and reactivity profiles of these compounds.

Applications in Medicinal Chemistry

This compound has been investigated for its potential applications in drug development. Its unique combination of functional groups allows it to serve as an important intermediate in organic synthesis, which could lead to the discovery of novel therapeutic agents targeting various diseases.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, broader research into similar nitroaromatic compounds has provided insights into their biological activities:

  • Antiviral Activity : Some derivatives of nitroaromatic compounds have exhibited antiviral properties against viruses such as HBV and HIV, suggesting that this compound may warrant further investigation in this area .
  • Cytotoxicity Studies : Preliminary studies indicate that related compounds can exhibit cytotoxic effects on various cancer cell lines, emphasizing the need for further exploration into the anticancer potential of this compound.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors .
  • Storage : Store in sealed containers under dry, ventilated conditions. Avoid exposure to heat or static discharge .
  • Emergency Measures : For spills, use inert absorbents (e.g., sand) and avoid environmental release. For exposure, rinse affected areas with water for 15+ minutes and seek medical attention .

Q. How can researchers verify the purity and identity of this compound when analytical data are limited?

  • Methodological Answer :

  • Cross-Validation : Use complementary techniques:
  • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra with NIST or ChemSpider reference data for 4-methoxybenzonitrile analogs to confirm functional groups .
  • Mass Spectrometry (MS) : Match experimental HRMS (high-resolution MS) with calculated molecular weights (e.g., C15_{15}H12_{12}N2_2O4_4: 308.08 g/mol) to detect impurities .
  • Chromatography : Perform HPLC with UV detection at 254 nm to assess purity. Use retention time alignment with authenticated standards .

Q. What synthetic precursors or intermediates are relevant to this compound?

  • Methodological Answer :

  • Key Precursors :
  • 4-Methoxy-2-nitrobenzaldehyde (CAS 22996-21-0): A likely intermediate for introducing nitro and methoxy groups via electrophilic substitution .
  • Benzyl-protected phenols : Used to install the benzyloxy group via nucleophilic aromatic substitution (SNAr) under basic conditions .
  • Synthetic Routes : Nitration of 4-methoxybenzonitrile derivatives followed by benzylation, or vice versa, depending on regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6_6) to eliminate solvent peaks in NMR and confirm ambiguous signals .
  • Computational Validation : Compare experimental IR or 1H^1H-NMR data with density functional theory (DFT)-predicted spectra (e.g., using Gaussian software) to validate structural assignments .
  • Multi-Technique Analysis : Combine X-ray crystallography (for solid-state confirmation) with solution-state NMR to address crystal packing vs. solution conformation discrepancies .

Q. What strategies optimize palladium-catalyzed cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Catalyst Selection : Use Pd(PPh3_3)4_4 or Pd(dba)2_2 with ligands like XPhos to enhance reactivity in Suzuki-Miyaura couplings with boronic acids (e.g., 4-benzyloxyphenylboronic acid) .
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. toluene/THF mixtures to balance reaction rate and byproduct formation .
  • Nitro Group Stability : Monitor nitro group reduction under catalytic conditions; employ lower temperatures (<80°C) or additives (e.g., BHT) to suppress side reactions .

Q. How can this compound be applied in medicinal chemistry or biochemical studies?

  • Methodological Answer :

  • Targeted Inhibitors : Functionalize the nitrile group via hydrolysis to carboxylic acid for protease inhibitor design. Use nitro groups as hydrogen bond acceptors in kinase binding assays .
  • Fluorescent Probes : Introduce fluorophores (e.g., dansyl chloride) at the benzyloxy position for cellular imaging. Validate uptake via confocal microscopy in model cell lines .
  • Metabolic Studies : Radiolabel the methoxy group (14C^{14}C) to track metabolic pathways in hepatocyte assays .

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